molecular formula C20H25NO3S B2574866 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide CAS No. 1203298-35-4

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide

Cat. No.: B2574866
CAS No.: 1203298-35-4
M. Wt: 359.48
InChI Key: NFFOYPZWRNKXGM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and an oxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and thiophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide shares structural similarities with other compounds containing methoxyphenyl, thiophenyl, and oxan-4-yl groups.
  • Examples include 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}butanamide and 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pentanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-23-17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-24-13-11-20)18-3-2-14-25-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOYPZWRNKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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